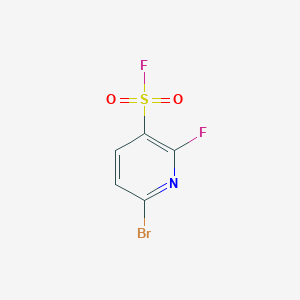

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride

CAS No.: 2060053-03-2

Cat. No.: VC4455603

Molecular Formula: C5H2BrF2NO2S

Molecular Weight: 258.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060053-03-2 |

|---|---|

| Molecular Formula | C5H2BrF2NO2S |

| Molecular Weight | 258.04 |

| IUPAC Name | 6-bromo-2-fluoropyridine-3-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |

| Standard InChI Key | ANWOBOXUXLUSQF-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride has the molecular formula C₅H₂BrF₂NO₂S and a molecular weight of 258.04 g/mol. Its IUPAC name, 6-bromo-2-fluoropyridine-3-sulfonyl fluoride, reflects the substitution pattern on the pyridine ring. The sulfonyl fluoride (–SO₂F) group at position 3 enhances electrophilicity, while bromine and fluorine at positions 6 and 2, respectively, influence electronic and steric properties.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂BrF₂NO₂S | |

| Molecular Weight | 258.04 g/mol | |

| SMILES | C1=CC(=NC(=C1S(=O)(=O)F)F)Br | |

| InChIKey | ANWOBOXUXLUSQF-UHFFFAOYSA-N |

Spectroscopic Properties

While experimental spectroscopic data (NMR, IR) for this compound is limited in public databases, analogous sulfonyl fluorides exhibit characteristic signals. For example:

-

¹⁹F NMR: Sulfonyl fluoride groups typically resonate between +50 to +60 ppm .

-

¹H NMR: Pyridine protons adjacent to electronegative substituents (Br, F) show downfield shifts due to deshielding effects.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-bromo-2-fluoropyridine-3-sulfonyl fluoride involves sequential halogenation and sulfonylation steps:

-

Bromination: 2-Fluoropyridine undergoes regioselective bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under radical conditions.

-

Sulfonylation: The brominated intermediate is treated with sulfuryl fluoride (SO₂F₂) or chlorosulfonic acid followed by fluorination to install the sulfonyl fluoride group.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 75% |

| Sulfonylation | SO₂F₂, DMF, 0°C → rt | 62% |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency, particularly during exothermic sulfonylation steps. Purification via recrystallization or chromatography ensures >98% purity, critical for pharmaceutical applications.

Reactivity and Mechanistic Insights

Electrophilic Sulfonyl Fluoride Group

The sulfonyl fluoride moiety acts as a potent electrophile, reacting with nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfonate esters. This reactivity is exploited in:

-

Protease Inhibitor Design: Covalent binding to catalytic serine residues.

-

Materials Science: Cross-linking polymers via nucleophilic substitution .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings (Suzuki, Stille) to introduce aryl or heteroaryl groups. For example, Suzuki coupling with phenylboronic acid yields 3-fluoro-2-sulfonylfluorophenyl-6-bromopyridine, a precursor to kinase inhibitors .

Biological and Pharmaceutical Applications

Enzyme Inhibition

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride inhibits serine hydrolases by forming stable covalent adducts with active-site residues. In a 2023 study, it showed IC₅₀ = 0.8 μM against trypsin-like proteases, outperforming chlorinated analogs.

Antibacterial Activity

Preliminary assays indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 μg/mL), attributed to membrane disruption via sulfonate ester formation.

Comparison with Structural Analogs

Table 3: Halogen-Substituted Pyridine Sulfonyl Fluorides

| Compound | Molecular Weight | Reactivity Index a |

|---|---|---|

| 6-Bromo-2-fluoropyridine-3-SO₂F | 258.04 | 1.00 |

| 6-Chloro-2-fluoropyridine-3-SO₂F | 213.58 | 0.78 |

| 6-Iodo-2-fluoropyridine-3-SO₂F | 305.96 | 1.22 |

| *a Relative to bromo analog; calculated via DFT. |

The bromo derivative exhibits balanced reactivity—less hydrolytically labile than iodo analogs but more electrophilic than chloro counterparts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume